1-(3-furylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide
Overview
Description
1-(3-furylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide, also known as TAK-659, is a small molecule kinase inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been well characterized.
Mechanism of Action
1-(3-furylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide selectively inhibits several kinases that are involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of many types of cancer cells. By inhibiting these kinases, this compound disrupts the BCR signaling pathway and induces apoptosis in cancer cells. This compound has also been shown to inhibit the JAK/STAT pathway, which is involved in the immune response and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have potent antitumor activity in preclinical studies. It induces apoptosis in cancer cells and inhibits tumor growth in animal models. This compound has also been shown to have immunomodulatory effects, which may enhance the antitumor immune response. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-furylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide in lab experiments is its potent and selective inhibition of several kinases that are involved in cancer cell proliferation and survival. This makes it a valuable tool for studying the BCR signaling pathway and the JAK/STAT pathway. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to cause dose-dependent toxicity in animal models, and its safety profile in humans is not yet fully understood.
Future Directions
There are several future directions for the study of 1-(3-furylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide. One direction is to further investigate its mechanism of action and its effects on the BCR signaling pathway and the JAK/STAT pathway. Another direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to identify biomarkers that can predict response to treatment.
Scientific Research Applications
1-(3-furylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit several kinases that are involved in cancer cell proliferation and survival, including BTK, ITK, and JAK3. In preclinical studies, this compound has demonstrated potent antitumor activity against a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors.
properties
IUPAC Name |
1-(furan-3-ylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]piperidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-20(17-2-1-8-23(11-17)10-15-7-9-25-12-15)22-18-5-3-16(4-6-18)19-13-26-14-21-19/h3-7,9,12-14,17H,1-2,8,10-11H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYULIGUMLPUMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=COC=C2)C(=O)NC3=CC=C(C=C3)C4=CSC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.